molecular formula C10H20Br2N4S2 B14497599 2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide CAS No. 62896-84-8

2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide

Cat. No.: B14497599
CAS No.: 62896-84-8
M. Wt: 420.2 g/mol
InChI Key: DLCDCSFBIGTWAW-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1,3-dimethylimidazole with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common to ensure consistent product quality. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent. It is also explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: In the industrial sector, the compound is used as a stabilizer in polymer production and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with cellular components, leading to various biological effects. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function. This interaction can result in the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.

Molecular Targets and Pathways:

    Proteins: The compound targets thiol-containing proteins, leading to the formation of disulfide bonds.

    Enzymes: Inhibition of enzymes involved in cellular metabolism and signaling.

    Pathways: Disruption of redox balance and induction of oxidative stress pathways.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-yl) disulfide

Comparison: Compared to similar compounds, 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide exhibits unique properties due to the presence of the disulfide bond and bromide ions. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile for use in synthetic chemistry and biological research.

Properties

CAS No.

62896-84-8

Molecular Formula

C10H20Br2N4S2

Molecular Weight

420.2 g/mol

IUPAC Name

2-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)disulfanyl]-1,3-dimethyl-1,2-dihydroimidazol-1-ium;dibromide

InChI

InChI=1S/C10H18N4S2.2BrH/c1-11-5-6-12(2)9(11)15-16-10-13(3)7-8-14(10)4;;/h5-10H,1-4H3;2*1H

InChI Key

DLCDCSFBIGTWAW-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1SSC2[NH+](C=CN2C)C)C.[Br-].[Br-]

Origin of Product

United States

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